

# Cross-referencing experimental data with PubChem for 7-bromo-2H-chromene

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## Compound of Interest

Compound Name: 7-bromo-2H-chromene

Cat. No.: B11891750

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## Comparative Analysis of 7-bromo-2H-chromene: A Guide for Researchers

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and spectral properties of novel compounds is paramount. This guide provides a comparative analysis of **7-bromo-2H-chromene**, cross-referencing available data from PubChem and exploring the characteristics of structurally related compounds to offer a comprehensive overview for research and development purposes.

Due to a lack of publicly available, detailed experimental data for the specific synthesis and characterization of **7-bromo-2H-chromene**, this guide will leverage information on closely related brominated chromene derivatives. By examining these analogs, we can infer potential properties and experimental considerations for the target compound.

## Physicochemical Properties: A Comparative Overview

A summary of computed and experimental data for **7-bromo-2H-chromene** and its derivatives is presented below. It is important to note that while computed properties for **7-bromo-2H-chromene** are available, experimental data is limited.

| Compound            | Molecular Formula                 | Molecular Weight ( g/mol ) | XLogP3 | Reference        |
|---------------------|-----------------------------------|----------------------------|--------|------------------|
| 7-bromo-2H-chromene | C <sub>9</sub> H <sub>7</sub> BrO | 211.06                     | 3.1    | --INVALID-LINK-- |
| 6-bromo-2H-chromene | C <sub>9</sub> H <sub>7</sub> BrO | 211.06                     | 3.1    | --INVALID-LINK-- |

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **7-bromo-2H-chromene** is not readily available in the public domain, general synthetic strategies for related chromene derivatives can provide valuable insights.

### General Synthesis of Brominated Chromenes:

A common method for the synthesis of the chromene scaffold involves the reaction of a substituted phenol with an  $\alpha,\beta$ -unsaturated aldehyde or ketone in the presence of a catalyst. For the synthesis of a **7-bromo-2H-chromene** derivative, a potential starting material would be 4-bromophenol.

Workflow for a Hypothetical Synthesis of a Brominated Chromene Derivative:



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Caption: Hypothetical workflow for the synthesis of a brominated chromene derivative.

## Spectroscopic Data Analysis: Insights from Analogs

Spectroscopic data is crucial for the structural elucidation and characterization of organic compounds. Although specific spectra for **7-bromo-2H-chromene** are not available, we can

analyze the expected spectral features based on its structure and data from related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum of **7-bromo-2H-chromene** would be expected to show distinct signals for the aromatic and pyran ring protons. The bromine atom at the 7-position would influence the chemical shifts of the adjacent aromatic protons.

<sup>13</sup>C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The carbon atom attached to the bromine would exhibit a characteristic chemical shift.

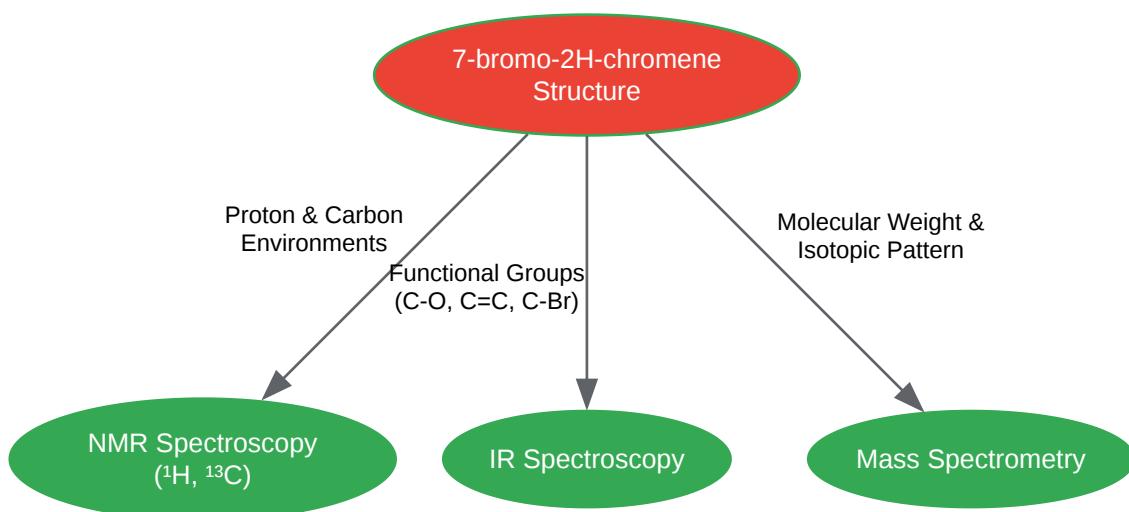
## Infrared (IR) Spectroscopy

The IR spectrum of **7-bromo-2H-chromene** would likely display characteristic absorption bands for the C-O-C ether linkage and the C=C bonds of the aromatic and pyran rings. The C-Br stretching vibration would also be present, typically in the fingerprint region.

## Mass Spectrometry (MS)

The mass spectrum of **7-bromo-2H-chromene** would show a molecular ion peak corresponding to its molecular weight. Due to the presence of the bromine atom, a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.

Logical Relationship of Spectroscopic Data to Structure:



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Caption: Relationship between the structure of **7-bromo-2H-chromene** and its expected spectroscopic data.

## Conclusion

While a comprehensive experimental profile for **7-bromo-2H-chromene** is not currently available in public databases, this guide provides a comparative framework based on its structural analogs. Researchers interested in this specific compound are encouraged to perform its synthesis and detailed characterization. The provided information on related compounds and general experimental workflows can serve as a valuable starting point for such endeavors. Further research into the synthesis and biological activity of **7-bromo-2H-chromene** could unveil novel applications in drug discovery and materials science.

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